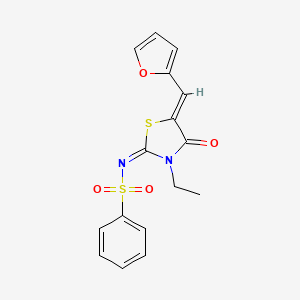

(E)-N-((Z)-3-ethyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

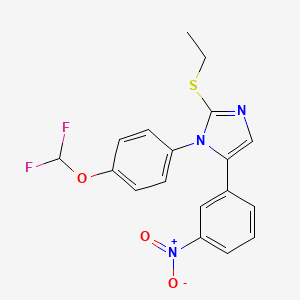

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazolidinone is a heterocyclic compound that contains a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms .

Synthesis Analysis

Furan can be synthesized through several methods, including the decarboxylation of furfural in the presence of palladium and charcoal, and the copper-catalyzed oxidation of 1,3-butadiene . Thiazolidinones can be synthesized from α-halo acids and thiourea .Molecular Structure Analysis

The furan ring in the compound is an aromatic heterocycle, while the thiazolidinone ring is a non-aromatic heterocycle. The compound also contains a benzenesulfonamide moiety, which consists of a benzene ring bonded to a sulfonamide group .Chemical Reactions Analysis

Furan is known to undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . Thiazolidinones can undergo reactions typical of other amides .Physical and Chemical Properties Analysis

Furan is a colorless, volatile liquid that boils at around 31.36°C . The physical and chemical properties of the specific compound you’re asking about would depend on the exact arrangement of its atoms and any substituents it might have .Wissenschaftliche Forschungsanwendungen

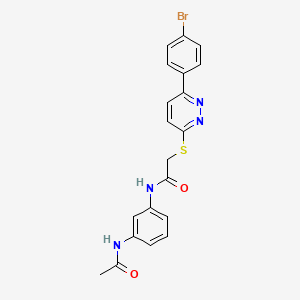

Gastroprotective Properties and Drug Development

- The study on ebrotidine, a drug with similar structural motifs (specifically the thiazolidin-2-ylidene component), highlights its gastroprotective properties. Ebrotidine combines H2-receptor antagonist properties with cytoprotective actions, suggesting that compounds with related structures could have potential applications in treating ulcer diseases by enhancing mucosal repair and integrity (Slomiany et al., 1997).

Chemical Reactions of Arylmethylidene Derivatives

- Research on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents points to the synthetic versatility of furan-containing compounds. The direction and outcome of these reactions depend on the structure of the reagents, indicating that compounds with furan moieties, similar to the one , could be used to synthesize a wide range of biologically active molecules (Kamneva et al., 2018).

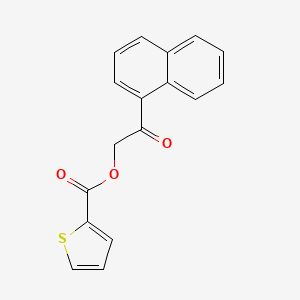

Importance of Heteroaryl Substituents in Medicinal Chemistry

- A review focused on the significance of heteroaryl substituents, such as furan and thiophene, in medicinal chemistry underlines their critical role in the design of bioactive molecules. This suggests that the furan component in the compound of interest may contribute to potential biological activity, offering pathways for the development of new therapeutics (Ostrowski, 2022).

Benzothiazole Derivatives in Chemotherapy

- Benzothiazole derivatives have shown promise in chemotherapeutic applications. Given the structural similarity, exploring the therapeutic potential of compounds with related motifs, including benzothiazoles and thiazolidines, could be valuable for developing novel antitumor agents. This points to the broader applicability of such structures in drug discovery and development (Ahmed et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE)-N-[(5Z)-3-ethyl-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-2-18-15(19)14(11-12-7-6-10-22-12)23-16(18)17-24(20,21)13-8-4-3-5-9-13/h3-11H,2H2,1H3/b14-11-,17-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKGHKVHSSBGKX-UGCQAGLLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CO2)SC1=NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)

![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2563210.png)

![5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2563211.png)

![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2563212.png)

![N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide](/img/structure/B2563213.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2563216.png)

![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2563220.png)